molecular formula C7H9ClFNO B13473648 3-fluoro-4-(2H3)methoxyaniline hydrochloride

3-fluoro-4-(2H3)methoxyaniline hydrochloride

Cat. No.: B13473648
M. Wt: 180.62 g/mol
InChI Key: SECHVFUTUMHREJ-NIIDSAIPSA-N
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Description

3-Fluoro-4-(2H3)methoxyaniline hydrochloride is a chemical compound with the molecular formula C7H9ClFNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine and methoxy groups. This compound is often used in research and development due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-(2H3)methoxyaniline hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The key steps include:

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(2H3)methoxyaniline hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Fluoro-4-(2H3)methoxyaniline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluoro-4-(2H3)methoxyaniline hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(2H3)methoxyaniline hydrochloride is unique due to its deuterated methoxy group, which can provide insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated analogs. This makes it a valuable tool in research and development .

Properties

Molecular Formula

C7H9ClFNO

Molecular Weight

180.62 g/mol

IUPAC Name

3-fluoro-4-(trideuteriomethoxy)aniline;hydrochloride

InChI

InChI=1S/C7H8FNO.ClH/c1-10-7-3-2-5(9)4-6(7)8;/h2-4H,9H2,1H3;1H/i1D3;

InChI Key

SECHVFUTUMHREJ-NIIDSAIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1)N)F.Cl

Canonical SMILES

COC1=C(C=C(C=C1)N)F.Cl

Origin of Product

United States

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